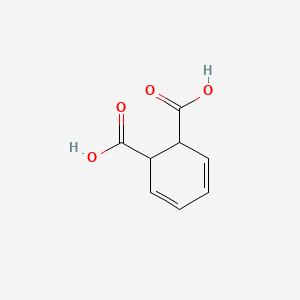

1,2-Dihydrophthalic acid

描述

Structure

3D Structure

属性

CAS 编号 |

22919-28-4 |

|---|---|

分子式 |

C8H8O4 |

分子量 |

168.15 g/mol |

IUPAC 名称 |

cyclohexa-3,5-diene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12) |

InChI 键 |

OYUWHGGWLCJJNP-UHFFFAOYSA-N |

SMILES |

C1=CC(C(C=C1)C(=O)O)C(=O)O |

规范 SMILES |

C1=CC(C(C=C1)C(=O)O)C(=O)O |

其他CAS编号 |

22919-28-4 |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Dihydrophthalic Acid and Its Derivatives

Catalytic Hydrogenation Pathways from Phthalic Acid and Related Precursors

Catalytic hydrogenation offers a direct route from phthalic acid to its dihydro derivative by using molecular hydrogen (H₂) and a catalyst. The key challenge in this approach is controlling the extent of reduction to prevent the formation of the fully saturated cyclohexanedicarboxylic acid. The choice between heterogeneous and homogeneous catalysts profoundly influences the reaction's selectivity and outcome.

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. While widely used in industrial hydrogenation, achieving selective partial hydrogenation of phthalic acid to 1,2-dihydrophthalic acid with heterogeneous catalysts is challenging. The stability of the aromatic ring often necessitates conditions that lead to over-hydrogenation. researchgate.net

Phthalic acid tends to undergo complete dearomatic hydrogenation when common heterogeneous catalysts are employed. nih.gov For instance, studies on the hydrogenation of phthalic acid and its derivatives using catalysts such as Platinum on Titania (Pt/TiO₂) or Ruthenium on gamma-Alumina (Ru/γ-Al₂O₃) have shown high efficiency for conversion to the corresponding cyclohexanecarboxylic acid products, demonstrating the difficulty in halting the reaction at the dihydro stage. researchgate.netnih.gov The high activity of these catalysts promotes the saturation of the entire aromatic ring rather than selective partial reduction. researchgate.netnih.gov

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers a higher degree of selectivity due to well-defined, single-site active centers. rug.nl This approach has proven successful in the selective hydrogenation of phthalic acid.

Research has demonstrated that a specific iridium-bipyridyl complex can quantitatively hydrogenate phthalic acid to its dihydro-derivative (PHT) with high selectivity. nih.gov When the reaction is conducted at 140°C using this homogeneous iridium catalyst, a 98% yield of the dihydro product can be achieved. nih.gov The selectivity is highly temperature-dependent; increasing the temperature to 160°C under otherwise identical conditions leads to further reduction of the carboxylic acid groups, yielding 1,2-bis(hydroxymethyl)benzene. nih.gov This illustrates the fine control that homogeneous systems can offer in complex reductions.

Table 1: Homogeneous Catalysis of Phthalic Acid

| Catalyst | Precursor | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Iridium-bipyridyl complex (Ir-a) | Phthalic Acid | 140 | Dihydrophthalic acid derivative (PHT) | 98 |

| Iridium-bipyridyl complex (Ir-a) | Phthalic Acid | 160 | 1,2-bis(hydroxymethyl)benzene | 88 |

Electroreductive Synthesis Strategies

Electrochemical reduction provides a powerful and scalable alternative for synthesizing this compound from phthalic acid and its derivatives. google.comresearchgate.net This method avoids the use of chemical reducing agents or high-pressure hydrogen gas by using electrons supplied by an electric current to drive the reduction at a cathode surface. Historically, this has been a significant method, even being employed on a commercial scale. rug.nlmdpi.com

The electrochemical reduction of phthalic acid proceeds via electron transfer from the cathode to the substrate. researchgate.net The process is initiated by the transfer of electrons to the aromatic ring, which is the electroactive part of the molecule in this reaction. google.com This generates a highly reactive radical anion intermediate. researchgate.net

This radical anion can then undergo a sequence of further electron transfers and protonation steps to yield the final dihydro product. The specific pathway and intermediates are influenced by the electrode material and the composition of the electrolyte solution, particularly the availability of proton donors. researchgate.net The use of cathodes with a high hydrogen overvoltage, such as mercury or lead, is crucial as it favors the direct electron transfer to the phthalic acid molecule over the competing hydrogen evolution reaction. google.comepo.org Studies have shown that using a mercury cathode specifically promotes the reduction of the benzene (B151609) ring to yield dihydrophthalic acid. google.com

The electrochemical reduction of phthalic acid is not only regioselective for the 1,2-positions but also exhibits stereoselectivity. The process typically yields a mixture of cis- and trans-1,2-dihydrophthalic acid isomers.

It has been reported that the electrochemical reduction of phthalic acid produces a mixture of the trans- and cis-1,2-dihydrophthalic acid isomers in approximately a 6:1 ratio. The stereochemical outcome of the reaction can be influenced by factors such as the choice of cathode material, the solvent system, and the presence of additives that can affect the transition state of the protonation steps. chinesechemsoc.org

Chemical Reduction Protocols

Classical chemical reduction methods have also been applied to the synthesis of dihydrophthalic acids. The most historically significant of these is the reduction using sodium amalgam (Na/Hg). This method was reportedly used by Baeyer in the first preparation of trans-1,2-dihydrophthalic acid.

However, the reduction of phthalic acid with sodium amalgam in the presence of water can lead to different products depending on the reaction conditions. Some sources indicate that this reduction yields the 1,3-cyclohexadiene (B119728) derivative, highlighting the challenge in controlling the regioselectivity of the double bond placement in the resulting cyclohexadiene ring. atamanchemicals.com The formation of different isomers, such as 1,2-dihydro, 1,3-dihydro, or even tetrahydro derivatives, is highly dependent on the specific substrate (e.g., phthalic acid vs. terephthalic acid) and the precise reaction conditions employed. atamanchemicals.comrsc.org

Derivatization in Synthesis: Precursors and Intermediate Formation

The synthesis of this compound and its substituted analogues can also proceed through the chemical transformation of specifically designed precursors and intermediates, involving hydrolysis and cyclization reactions.

One synthetic route involves the use of 3-acyloxy-1,2,3,6-tetrahydrophthalic acid anhydrides as starting materials. google.com The conversion of these precursors to 1,2-dihydrophthalic acids is a multi-step hydrolytic process. google.com

Hydrolysis of the ester group: The acyloxy substituent on the ring is hydrolyzed to a hydroxyl group.

Dehydration: The newly formed hydroxyl group is removed through dehydration, creating a double bond in the ring.

Hydrolysis of the anhydride (B1165640): The cyclic anhydride is opened to form the two carboxylic acid groups. google.com

This process can be carried out using hydrolytic reagents such as water or aqueous solutions of acids or bases. google.com The initial acyloxy-tetrahydrophthalic acid anhydrides are themselves produced via a Diels-Alder reaction between an open-chain, doubly unsaturated ester and maleic anhydride. google.com

Cyclization reactions, particularly cycloaddition reactions, are fundamental in creating the core ring structure of substituted dihydrophthalic anhydrides and their precursors. The Diels-Alder reaction is a powerful tool for this purpose, typically involving a diene and a dienophile.

Substituted dihydrophthalic anhydrides can be synthesized by reacting a substituted 1,3-butadiene (B125203) with a derivative of maleic anhydride. For example, reacting 2,3-dichloromaleic anhydride with 2-chloro-1,3-butadiene through a cyclization reaction yields 1,2,4-trichloro dihydrophthalic anhydride. google.com Similarly, 4-substituted-1,2,3,6-tetrahydrophthalic anhydrides are produced by reacting a 2-substituted-1,3-butadiene with maleic anhydride. google.com These tetrahydrophthalic anhydrides are direct precursors that can be further modified. The reaction is a [4+2] cycloaddition, efficiently forming the six-membered ring of the target molecule. google.comgoogle.com

Table 3: Examples of Cyclization Reactions to Form Substituted Anhydrides

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| 2-Chloro-1,3-butadiene | 2,3-Dichloromaleic anhydride | 1,2,4-Trichloro dihydrophthalic anhydride | google.com |

| 2-(Trimethoxy)silyl-1,3-butadiene | Maleic anhydride | 4-(Trimethoxy)silyl-1,2,3,6-tetrahydrophthalic acid anhydride | google.com |

| 1,3-Butadiene | Maleic anhydride | 1,2,3,6-Tetrahydrophthalic anhydride | chemicalbook.com |

Reactivity and Mechanistic Investigations of 1,2 Dihydrophthalic Acid

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a key reaction of 1,2-dihydrophthalic acid. This transformation can be initiated through thermal, oxidative, and electrochemical methods, each proceeding through distinct mechanisms to yield different products.

Thermal Decarboxylation Processes

The purely thermal, non-oxidative decarboxylation of this compound is not extensively documented under typical laboratory conditions. Simple heating of carboxylic acids does not readily lead to decarboxylation unless specific structural features, such as a β-keto group, are present to facilitate the reaction via a cyclic transition state. However, it is noteworthy that in some biological pathways, the decarboxylation of phthalic acid is proposed to occur via an initial reduction to this compound, which is then followed by an oxidative decarboxylation to yield benzoic acid. nih.gov Similarly, heating the adduct of α-pyrone and maleic anhydride (B1165640) at 160°C results in decarboxylation to produce cis-1,2-dihydrophthalic anhydride. researchgate.net

Oxidative Decarboxylation Mechanisms (e.g., with Lead Tetraacetate)

The oxidative decarboxylation of carboxylic acids using lead tetraacetate (Pb(OAc)₄) is a well-established method for generating alkyl radicals, which can then undergo further reactions. acs.org This process is particularly effective for vicinal dicarboxylic acids. acs.org The reaction is believed to proceed through a free-radical mechanism. The carboxylic acid reacts with lead tetraacetate to form an unstable lead(IV) carboxylate intermediate. Homolytic cleavage of the O-Pb bond, followed by decarboxylation, generates a radical species. The fate of this radical depends on the reaction conditions and the structure of the substrate.

In the presence of copper(II) salts, which act as a catalyst, the formation of alkenes is often favored. acs.org For 1,2-dicarboxylic acids, this can lead to a bis-decarboxylation to form a double bond between the two carboxyl-bearing carbons. For instance, the oxidative decarboxylation of valeric, isovaleric, and 2-methylbutyric acids with lead tetraacetate in benzene (B151609) produces a mixture of butanes, butenes, butyl esters, and butylbenzenes, indicative of a free-radical chain mechanism. acs.org

A specific application involving a derivative of this compound is found in the synthesis of trans-3,4-dihydroxy-3,4-dihydrobenzoic acid. acs.org In this multi-step synthesis, trans-1,2-dihydrophthalic acid is first converted to a diepoxide with a peracid. This intermediate is then transformed into an ester, which subsequently undergoes decarboxylation to yield an iodide. acs.org

Table 1: Products of Oxidative Decarboxylation of Various Carboxylic Acids with Lead Tetraacetate

| Starting Material | Reagents/Conditions | Major Products | Citation |

|---|---|---|---|

| Valeric, Isovaleric, and 2-Methylbutyric acids | Pb(OAc)₄ in benzene | Butanes, Butenes, Butyl esters, Butylbenzenes | acs.org |

Anodic Decarboxylation Studies

Anodic decarboxylation, a variant of the Kolbe electrolysis, provides an electrochemical method for the decarboxylation of carboxylic acids. When applied to trans-1,2-dihydrophthalic acid, it results in a clean and efficient bis-decarboxylation to form benzene. orgsyn.org The reaction is typically carried out in a simple electrolytic cell with platinum foil electrodes. The acid is dissolved in methanol (B129727) containing sodium methoxide, and an electric current is passed through the solution until it becomes alkaline. orgsyn.org This process is notable for its good yields and the simplicity of the procedure. orgsyn.org

The mechanism involves the oxidation of the carboxylate anion at the anode to form a carboxyl radical. This radical rapidly loses carbon dioxide to generate a new radical, which in the case of this compound, can undergo a second oxidation and decarboxylation sequence to ultimately form the stable aromatic ring of benzene.

Table 2: Anodic Decarboxylation of trans-1,2-Dihydrophthalic Acid

| Substrate | Electrolysis Conditions | Product | Yield | Citation |

|---|

Electrocyclic Transformations and Rearrangements

This compound and its derivatives can participate in pericyclic reactions, a class of concerted reactions that involve a cyclic transition state. These transformations include electrocyclic reactions and photochemical rearrangements, leading to the formation of new ring systems.

Reactions with Alkenes and Alkynes for Ring Expansion/Contraction

Research has shown that 1,2-dihydrophthalic acids or their methyl esters can undergo electrocyclic reactions with alkynes. These reactions serve as a method for synthesizing 1,2-disubstituted benzenes and biphenyls in good yields. The reaction also produces fumaric acid or its corresponding methyl ester as a byproduct. While the specific terminology of "ring expansion/contraction" is not always used, the transformation of the cyclohexadiene ring of dihydrophthalic acid into a benzene ring represents a significant structural rearrangement. This process can be viewed as a Diels-Alder reaction where the this compound derivative acts as the diene, followed by a retro-Diels-Alder reaction that expels a small molecule and results in the formation of the aromatic product.

Photochemical Rearrangements of 1,2-Dihydrophthalic Anhydride and Analogues

The photochemistry of 1,2-dihydrophthalic anhydride and its analogues, such as 1,2-dihydrophthalimide, reveals a fascinating array of rearrangements and fragmentations. When irradiated with UV light (e.g., at 257 nm in acetonitrile), these compounds undergo transformations that are believed to proceed from a singlet excited state. wikisource.org

The photolysis of 1,2-dihydrophthalimide, for instance, yields several products, including benzene, benzamide, and bicyclic compounds like bicyclo[3.1.0]hex-3-ene-2,6-dicarboximide. wikisource.org A proposed mechanism involves an initial α-cleavage of the α,β-unsaturated carbonyl system to form a diradical intermediate. This diradical can then follow several pathways:

Fragmentation: It can break apart to form stable molecules like benzene. wikisource.org

Recombination: The radical can undergo internal recombination in different ways to form various bicyclic isomers. wikisource.org

Rearrangement: A 1,3-carbon to nitrogen hydrogen shift can lead to the formation of benzamide. wikisource.org

The parent 1,2-dihydrophthalic anhydride also undergoes photochemical fragmentation to produce benzene, although the quantum yield is higher compared to the imide analogue. wikisource.org Another key photochemical reaction of cis-1,2-dihydrophthalic anhydride is its conversion to bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic anhydride, also known as a photo-anhydride. orgsyn.org This product is a valuable precursor for the synthesis of other strained bicyclic systems like Dewar benzene. orgsyn.org

Table 3: Photochemical Reaction Products of 1,2-Dihydrophthalimide (Analogue of 1,2-Dihydrophthalic Anhydride)

| Reactant | Irradiation Conditions | Products | Proposed Intermediate | Citation |

|---|---|---|---|---|

| 1,2-Dihydrophthalimide | 257 nm in MeCN | Benzene (10%), Benzamide (25%), Bicyclo[3.1.0]hex-3-ene-2,6-dicarboximide (18%), anti-Bicyclo[2.2.0]hex-5-ene-2,3-dicarboximide (3%), Phthalimide (2%) | Diradical | wikisource.org |

Diels-Alder Reactivity

The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). sigmaaldrich.com this compound, containing a conjugated diene system within its cyclohexadiene ring, is capable of participating in such reactions.

The reactivity of this compound and its derivatives as dienes in Diels-Alder reactions has been demonstrated through the formation of adducts with potent dienophiles. One such example is the reaction with tetracyanoethylene. The cis-isomer of this compound, its corresponding anhydride, and its dimethyl ester have all been shown to form Diels-Alder adducts with tetracyanoethylene. acs.org This reactivity highlights the ability of the diene system in these molecules to undergo [4+2] cycloaddition. acs.org

The reaction involves the concerted addition of the dienophile across the diene, leading to the formation of a bicyclic adduct. The presence of electron-withdrawing groups on the dienophile, such as the four cyano groups in tetracyanoethylene, enhances its reactivity and facilitates the cycloaddition.

Table 1: Diels-Alder Adduct Formation with Tetracyanoethylene

| Diene | Dienophile | Result | Citation |

| cis-1,2-Dihydrophthalic acid | Tetracyanoethylene | Diels-Alder adduct formed | acs.org |

| cis-1,2-Dihydrophthalic anhydride | Tetracyanoethylene | Diels-Alder adduct formed | acs.org |

| Dimethyl cis-1,2-dihydrophthalate | Tetracyanoethylene | Diels-Alder adduct formed | acs.org |

Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule, leading to the formation of fused or bridged cyclic systems. wikipedia.org This strategy is a powerful method for the stereocontrolled synthesis of complex polycyclic structures. thieme-connect.de While the intermolecular Diels-Alder reactivity of this compound is established, its participation in intramolecular cycloadditions is less commonly documented in readily available literature and appears to be a more specialized area of research. acs.orgrsc.org

In a related context, 1,2-dihydrophthalic anhydride has been shown to undergo dimerization, which can be considered a type of intermolecular cycloaddition. acs.org This dimerization results in the formation of a dicyclohexadiene dianhydride. acs.org The reaction showcases the propensity of the dihydrophthalic system to undergo cycloaddition reactions, even with itself.

Derivatization Chemistry

The presence of two carboxylic acid groups and a reactive diene system makes this compound a versatile starting material for various chemical transformations.

The carboxylic acid functional groups of this compound readily undergo esterification. Esterification is a common reaction where a carboxylic acid reacts with an alcohol to form an ester and water. byjus.com Phthalate (B1215562) esters, for instance, are typically synthesized from phthalic anhydride, a derivative of the parent phthalic acid. atamanchemicals.com The esterification of this compound can be achieved by reacting it with an alcohol, often in the presence of an acid catalyst.

Furthermore, cis-1,2-dihydrophthalic acid can be converted to its corresponding cyclic anhydride, cis-1,2-dihydrophthalic anhydride. acs.org This is a common reaction for dicarboxylic acids where the carboxyl groups are in a suitable proximity to form a cyclic anhydride, often through dehydration. libretexts.org

Table 2: Derivatization of this compound

| Reactant | Reagent/Condition | Product | Citation |

| This compound | Alcohol, Acid Catalyst | Diester of this compound | byjus.com |

| cis-1,2-Dihydrophthalic acid | Dehydration | cis-1,2-Dihydrophthalic anhydride | acs.org |

The double bonds within the cyclohexadiene ring of this compound can be reduced to form saturated systems like tetrahydrophthalic acid and its derivatives. For instance, the catalytic hydrogenation of dihydrophthalates can lead to the formation of tetrahydrophthalates. acs.org A palladium on carbon catalyst has been shown to facilitate the disproportionation of dimethyl dihydro- and tetrahydrophthalates into phthalate and hexahydrophthalates. acs.org

The conversion to tetrahydrophthalic acid derivatives is a significant transformation as these compounds have various industrial applications. For example, tetrahydrophthalic anhydride is a precursor for other compounds, including the dicarboxylic acid tetrahydrophthalic acid. wikipedia.org The synthesis of certain tetrahydrophthalic acid derivatives can also be achieved from related starting materials through hydrolysis of the corresponding anhydrides. google.com

Applications of 1,2 Dihydrophthalic Acid in Advanced Organic Synthesis

Precursor to Strained Organic Systems

The inherent ring strain and reactivity of the diene system in 1,2-dihydrophthalic acid make it an ideal starting point for the synthesis of molecules with significant strain energy, such as Dewar benzene (B151609) and its derivatives.

This compound is a key precursor in the landmark synthesis of Dewar benzene (bicyclo[2.2.0]hexa-2,5-diene), a valence bond isomer of benzene. The synthesis, first reported in 1963 by Eugene van Tamelen, utilizes the anhydride (B1165640) form of cis-1,2-dihydrophthalic acid. acs.orgwikipedia.orgchemeurope.com The process begins with the photolysis of cis-1,2-dihydrophthalic anhydride. researchgate.net This photochemical step induces an intramolecular [2+2] cycloaddition, rearranging the molecule into bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride. acs.orgresearchgate.net

The final step to achieve Dewar benzene is the removal of the anhydride functionality. This is accomplished through oxidative decarboxylation, a reaction that cleaves the carbon-carboxyl bonds and releases carbon dioxide. acs.org By treating the bicyclic anhydride intermediate with lead tetraacetate, the desired Dewar benzene is produced in a yield of approximately 20%. acs.org The structure of the highly strained product was confirmed through spectroscopic methods and its characteristic chemical conversions, including its thermal reversion to the more stable benzene, which occurs with a half-life of about two days at room temperature. acs.orgchemeurope.com

Table 1: Key Steps in the Synthesis of Dewar Benzene from 1,2-Dihydrophthalic Anhydride

| Step | Reactant | Reagent/Condition | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | cis-1,2-Dihydrophthalic anhydride | UV light (Photolysis) | Bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride | acs.orgresearchgate.net |

The synthesis of Dewar benzene from this compound inherently provides a route to the bicyclo[2.2.0]hexane framework. The core of this highly strained, fused-ring system is formed during the initial photochemical rearrangement of 1,2-dihydrophthalic anhydride. acs.orgchempedia.info The resulting intermediate, bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid, is a stable derivative of the bicyclo[2.2.0]hexane system. researchgate.net

This intermediate can be further modified to access other molecules containing the bicyclo[2.2.0]hexane skeleton. For example, catalytic reduction of the double bond in bicyclo[2.2.0]hexa-5-ene-2,3-dicarboxylic acid anhydride would yield the saturated bicyclo[2.2.0]hexane-2,3-dicarboxylic anhydride. Subsequent decarboxylation of this saturated anhydride would produce the parent hydrocarbon, bicyclo[2.2.0]hexane. This stepwise approach, starting from this compound, allows for controlled entry into this class of strained bicyclic compounds, which are of significant interest in theoretical and mechanistic studies of chemical bonding and reactivity.

Building Block for Complex Molecules and Heterocycles

Beyond strained systems, this compound is a valuable starting material for constructing more complex aromatic and polymeric structures.

Research has demonstrated that various substituted 1,2-dihydrophthalic acids can be synthesized in high yields via the electroreduction of the corresponding phthalic acids. researchgate.netresearchgate.net These dihydro-derivatives serve as reactive dienes in subsequent electrocyclic reactions. When reacted with alkynes, this compound or its methyl ester undergoes a cycloaddition followed by a retro-Diels-Alder-type reaction. This sequence results in the formation of 1,2-disubstituted benzenes and biphenyls in good yields. researchgate.netresearchgate.netresearchgate.net A key advantage of this method is the concurrent production of simple, easily separable byproducts like fumaric acid or methyl fumarate, simplifying the purification of the desired aromatic products. researchgate.netresearchgate.net

Table 2: Synthesis of Aromatic Compounds from this compound

| Reactant 1 | Reactant 2 | Product Class | Byproduct | Reference |

|---|---|---|---|---|

| This compound | Alkyne | 1,2-Disubstituted Benzenes | Fumaric acid | researchgate.netresearchgate.net |

This methodology provides a strategic route to specifically substituted aromatic rings, which are fundamental units in pharmaceuticals, agrochemicals, and materials science.

The dicarboxylic acid functionality and the diene structure of this compound make it a candidate for use as a monomer in polymer synthesis. ontosight.aicymitquimica.com It can serve as a building block for creating polymers with unique properties. For instance, Ni(0)-catalyzed coupling polymerizations involving the diethyl ester of 3,6-di(4-chlorophenyl)-1,2-dihydrophthalic acid have been shown to yield conjugated polymers. researchgate.net During this polymerization, the 1,4-cyclohexadiene (B1204751) moiety can isomerize into a more stable 1,3-cyclohexadiene (B119728) structure, leading to a conjugated polymer backbone. researchgate.net Such conjugated polymers are of interest for their potential applications in organic electronics and optoelectronics. The incorporation of the dihydrophthalate unit can influence the polymer's solubility, thermal stability, and electronic properties. researchgate.netresearchgate.net

Role in Catalysis and Material Science (as a ligand or precursor)

The structural features of this compound suggest its potential application in catalysis and materials science, primarily as a precursor to specialized ligands for metal catalysts. The two carboxylic acid groups can act as coordination sites for metal ions, a property that is fundamental to the design of many catalysts. ontosight.aimdpi.com

While direct use of this compound as a ligand is not extensively documented, its structure is analogous to dicarboxylate ligands that are known to stabilize high-valent metal centers in catalytic cycles, such as in water oxidation catalysts based on ruthenium. mdpi.com The presence of negatively charged carboxylate groups can lower the oxidation potential of the metal center, facilitating catalytic turnover. mdpi.com Furthermore, the cyclohexadiene backbone can be functionalized to tune the steric and electronic properties of the resulting ligand. For example, related cyclohexadiene carboxylic acid esters have been used as backbones for ligands in ruthenium arene complexes developed for asymmetric catalysis. msstate.edu Therefore, this compound represents a viable precursor for creating novel bidentate ligands for a range of transition metal-catalyzed reactions.

Theoretical and Computational Studies of 1,2 Dihydrophthalic Acid

Conformational Analysis and Stereochemical Considerations

The stereochemistry of 1,2-dihydrophthalic acid is defined by the relative orientation of its two carboxylic acid groups, giving rise to cis and trans diastereomers. researchgate.netscribd.com The presence of the flexible six-membered cyclohexadiene ring in each diastereomer allows for various spatial arrangements, or conformations. researchgate.net

The cis-isomer, with both carboxyl groups on the same side of the ring, and the trans-isomer, with the groups on opposite sides, exhibit distinct conformational preferences. The cyclohexadiene ring typically adopts non-planar conformations, such as a pseudo-chair or a twist-boat, to minimize steric and torsional strain. wikisource.orgnih.gov

For trans-1,2-dihydrophthalic acid, the two main pseudo-chair conformations are the diequatorial and the diaxial forms. Generally, for 1,2-disubstituted cyclohexanes, the diequatorial conformer is more stable due to reduced steric hindrance. scribd.com However, stereoelectronic effects, such as hyperconjugation between axial C-H bonds and the anti-periplanar C-C bonds of the leaving groups, can stabilize the diaxial conformation. nih.govresearchgate.net Computational studies on analogous molecules like trans-1,2-dihalocyclohexanes have shown that the energy difference between the diequatorial (ee) and diaxial (aa) conformers is solvent-dependent, with the diaxial form sometimes being favored. nih.gov

The relative stability of the cis and trans isomers is also a key consideration. In many substituted cycloalkanes, the trans isomer is thermodynamically more stable than the cis isomer because it minimizes unfavorable steric interactions between substituents. scribd.com First-principle computations on similar molecules have been used to determine the energetic stability of cis and trans isomers, correlating relative Gibbs free energy with stabilizing intramolecular interactions like hydrogen bonds. nih.gov

Table 1: Illustrative Conformational Energy Profile for trans-1,2-Disubstituted Cyclohexene Analogs

This table presents hypothetical energy data based on principles from computational studies of similar molecules to illustrate the concepts.

| Conformer of trans-isomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Diequatorial (ee) | 0.0 (Reference) | 0.0 (Reference) | Lower steric strain |

| Diaxial (aa) | +0.5 | -0.5 | Hyperconjugative interactions, Gauche effect |

Reaction Pathway Energetics and Transition State Analysis

Computational studies are crucial for elucidating the mechanisms and energy landscapes of chemical reactions involving this compound. Key reactions include its formation, typically via the reduction of phthalic acid, and its subsequent transformations, such as decarboxylation and electrocyclic reactions. msu.edunih.gov

One significant pathway is the bacterial decarboxylation of phthalic acid, which is proposed to proceed through an initial reduction to this compound, followed by an oxidative decarboxylation to yield benzoic acid. nih.gov The energetics of such multi-step reactions can be mapped out using DFT calculations to identify intermediates and transition states. researchgate.net

Another important reaction class is the electrocyclic ring-opening or ring-closing of the cyclohexadiene system. wikipedia.org These pericyclic reactions are governed by the principles of orbital symmetry. uh.edu For example, the thermal ring-opening of a substituted cyclohexadiene is a concerted process that can be modeled computationally to determine the activation energy and the structure of the cyclic transition state. msu.edu Studies on the decarboxylation of related cycloadducts to form cis-1,2-dihydrophthalic anhydride (B1165640) have determined the activation enthalpy (ΔH‡) to be around 33.2 kcal/mol, indicating a significant energy barrier for this retro-Diels-Alder reaction. researchgate.net

The energetics of these pathways, including activation energies (Ea) and reaction enthalpies (ΔH), dictate the feasibility and outcome of the reactions. Transition state analysis provides detailed information about the geometry of the highest energy point along the reaction coordinate, offering insights into the bond-breaking and bond-forming processes. rsc.orgresearchgate.net

Table 2: Representative Energetics for a Hypothetical Reaction Pathway

This table provides illustrative data based on typical values from DFT studies on organic reactions.

| Reaction Step | Species | ΔH (kcal/mol) | Ea (kcal/mol) | Description |

|---|---|---|---|---|

| 1 | Reactant (this compound) | 0.0 | - | Starting material |

| 2 | Transition State 1 | +30.5 | 30.5 | Transition state for decarboxylation |

| 3 | Intermediate | +5.0 | - | A transient species formed after CO2 loss |

| 4 | Transition State 2 | +15.0 | 10.0 | Transition state for rearrangement |

Electronic Structure and Bonding Characterization

The electronic nature of this compound is complex, featuring a blend of saturated and unsaturated character that deviates significantly from its fully aromatic analog, phthalic acid. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to dissect its electronic structure and bonding. amercrystalassn.orgfaccts.de

NBO analysis provides a localized picture of bonding, describing the hybridization of atoms, the composition of bonding orbitals, and the extent of electron delocalization through donor-acceptor interactions. uni-muenchen.dewisc.edu For this compound, NBO can quantify the hyperconjugative interactions that contribute to conformational stability, such as the donation of electron density from a σ(C-H) bond to an empty σ*(C-C) antibonding orbital. nih.gov These interactions are key to understanding the subtle energetic preferences in different conformers. researchgate.net

QTAIM characterizes chemical bonds based on the topology of the electron density (ρ). researchgate.netias.ac.in By analyzing the bond critical points (BCPs) between atoms, one can determine the nature of the interaction, whether it is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. This method provides a rigorous definition of atomic basins and bond paths within the molecule. wiley-vch.de

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also central to understanding the molecule's reactivity. savemyexams.comlibretexts.org The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. In this compound, the HOMO is expected to be associated with the π-system of the double bonds, influencing its behavior in pericyclic reactions.

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis Data for a C-C Single Bond

This table presents hypothetical data based on typical NBO analysis outputs for organic molecules.

| Bond | NBO Type | Occupancy | Composition | Hybridization (Atom 1 / Atom 2) |

|---|---|---|---|---|

| C1-C2 | σ(C-C) | 1.989e | 50.1% C1, 49.9% C2 | sp2.9 / sp3.1 |

Biodegradation and Environmental Transformation Studies

Microbial Degradation Pathways

The microbial breakdown of phthalic acid to simpler aromatic compounds is a well-documented process, with 1,2-dihydrophthalic acid serving as a crucial, albeit transient, intermediate.

The initial step in the aerobic degradation of phthalic acid by many bacteria involves the enzymatic reduction of the aromatic ring. This reaction is catalyzed by a class of enzymes known as dioxygenases. nih.govresearchgate.net Specifically, phthalate (B1215562) dioxygenase (PDO), a Rieske-type oxygenase, incorporates two hydroxyl groups onto the phthalate molecule to form a cis-dihydrodiol. nih.gov For instance, in Burkholderia cepacia, PDO catalyzes the formation of cis-4,5-dihydro-4,5-dihydroxyphthalate. nih.gov

This dihydroxylation is not a direct reduction to this compound but is a critical precursor step. The enzyme system responsible for this transformation is typically a two-component system, comprising a reductase and an oxygenase. ontosight.airesearchgate.net The reductase, a flavo-iron-sulfur protein, transfers electrons from NADH to the terminal oxygenase, which then facilitates the dihydroxylation of the phthalate ring. researchgate.netnih.gov

Subsequent enzymatic reactions can lead to the formation of this compound. For example, it has been suggested that the decarboxylation of phthalic acid can involve an initial reduction to this compound. nih.govatamanchemicals.comnih.gov

Following its formation, this compound is further metabolized. A key transformation is its oxidative decarboxylation to yield benzoic acid. nih.govatamanchemicals.comnih.gov This step re-aromatizes the ring structure. Studies with mixed bacterial cultures and specific strains like Bacillus sp. strain FO have demonstrated the quantitative conversion of phthalic acid to benzoic acid, with this compound proposed as an intermediate. nih.govnih.gov

This biotransformation is not limited to benzoic acid. Depending on the substituents on the initial phthalic acid molecule, a variety of aromatic products can be formed. For instance, 4,5-dihydroxyphthalic acid is converted to protocatechuic acid, and halogenated phthalic acids can be transformed into their corresponding halogenated benzoic acids. nih.govnih.gov

The general pathway involves the initial dihydroxylation of phthalic acid, followed by dehydrogenation and then decarboxylation to yield aromatic products that can enter central metabolic pathways. nih.gov

Enzymatic Decarboxylation and Carboxylation Processes

Enzymatic decarboxylation is a critical step in the metabolism of this compound and related compounds, leading to the formation of aromatic products. nih.govnih.gov This process involves the removal of a carboxyl group, releasing carbon dioxide. wikipedia.org The enzymes responsible for this reaction are broadly classified as decarboxylases. wikipedia.orgiitk.ac.in

In the context of phthalate degradation, specific decarboxylases act on intermediates derived from phthalic acid. For example, 4,5-dihydroxyphthalic acid decarboxylase has been identified in Pseudomonas testosteroni. nih.gov Interestingly, some bacterial systems possess novel decarboxylases that can metabolize phthalic acid and its halogenated derivatives. nih.govnih.gov The proposed mechanism for the decarboxylation of phthalic acid itself involves an initial reduction to this compound followed by an oxidative decarboxylation. nih.govatamanchemicals.comnih.gov

The reverse reaction, enzymatic carboxylation, is also a known biological process, though less directly studied in the context of this compound. wikipedia.org Carboxylation involves the addition of a carboxyl group to a molecule and is catalyzed by carboxylases. wikipedia.org These reactions are crucial in various metabolic pathways for fixing carbon dioxide. escholarship.org For instance, hydroxybenzoic acid (de)carboxylases can catalyze the reversible carboxylation of phenolic compounds. nih.gov

Table 1: Key Enzymes and Reactions in the Biotransformation of Phthalic Acid Derivatives

| Enzyme/Enzyme System | Substrate | Product | Organism Example |

| Phthalate Dioxygenase (PDO) | Phthalic acid | cis-4,5-dihydro-4,5-dihydroxyphthalate | Burkholderia cepacia nih.gov |

| 4,5-Dihydroxyphthalic acid decarboxylase | 4,5-Dihydroxyphthalic acid | Protocatechuic acid | Pseudomonas testosteroni nih.gov |

| Novel Decarboxylase | Phthalic acid | Benzoic acid (via this compound intermediate) | Bacillus sp. strain FO, Mixed culture ON-7 nih.govnih.gov |

| Hydroxybenzoic acid (de)carboxylase | Phenolic compounds | Hydroxybenzoic acids | Aspergillus oryzae, Rhizobium sp. nih.govmdpi.com |

Role in Metabolic Pathways (e.g., Shikimate Pathway intermediates if relevant)

The degradation products of this compound, such as benzoic acid and its derivatives, are common intermediates in various microbial metabolic pathways. These compounds can be channeled into central metabolic routes like the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. constantsystems.com

While this compound itself is not a direct intermediate of the well-known shikimate pathway, its metabolic context is related. The shikimate pathway is a central route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds from carbohydrates. frontiersin.orgwikipedia.org The pathway starts with phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through several intermediates, including shikimic acid and chorismic acid. frontiersin.orgwikipedia.org

The relevance of the shikimate pathway to the discussion of this compound lies in the broader context of aromatic compound metabolism. While the degradation of xenobiotics like phthalates represents a catabolic process, the shikimate pathway is anabolic. However, the intermediates and end products of both pathways can sometimes overlap or be structurally related. For example, chorismic acid, the end product of the shikimate pathway, is a precursor for the synthesis of various aromatic compounds, including some that are structurally similar to the degradation products of phthalates. frontiersin.orgnih.gov

Furthermore, engineered metabolic pathways can link the degradation of aromatic pollutants to the synthesis of valuable compounds. For instance, there is research on engineering microorganisms to produce fine chemicals from intermediates of aromatic degradation pathways.

Analytical Methodologies for the Characterization and Detection of 1,2 Dihydrophthalic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 1,2-dihydrophthalic acid and its isomers, providing the necessary resolution to separate them from complex mixtures for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) stands out for its versatility in analyzing non-volatile and thermally sensitive compounds like dicarboxylic acids. Several HPLC modes can be employed for the separation of phthalic acid isomers, which would be applicable to this compound. Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, offers excellent selectivity. helixchrom.com For instance, columns that utilize weak anion-exchange and weak reversed-phase mechanisms can achieve baseline separation of hydrophilic and hydrophobic organic acids in a short time, often under 5 minutes. helixchrom.com Another approach involves columns that operate based on hydrogen bonding, which is particularly useful for separating structurally similar isomers. sielc.com These methods are often compatible with mass spectrometry (MS), providing a powerful tool for both quantification and identification. helixchrom.comsielc.com Ultra-High-Performance Liquid Chromatography (UHPLC) has also been developed as a rapid and accurate alternative to older, slower methods, significantly reducing analysis time from hours to minutes. nih.gov

Gas Chromatography (GC) is another powerful technique, though it typically requires derivatization of the acidic analytes to increase their volatility. A common procedure involves converting the phthalic acids into their corresponding esters (e.g., diisoamyl esters) before analysis. researchgate.net The separation is then carried out on a column, such as one packed with Chromaton N-AW-HMDS with 5% Apiezon L, often using a temperature programming mode. researchgate.net Flame Ionization Detection (FID) is a common detection method, offering high sensitivity with lower determination limits in the nanogram range. researchgate.net GC coupled with mass spectrometry (GC-MS) is also frequently used for the analysis of phthalate (B1215562) esters and can be adapted for their acid precursors. nih.govresearchgate.net

Below is an interactive table summarizing various HPLC conditions used for the separation of related phthalic acid isomers.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column Type | Amaze HA Mixed-Mode | Coresep SB Mixed-Mode | Heritage MA Mixed-Mode |

| Separation Mode | Reversed-phase & Anion-exchange | Reversed-phase & Anion-exchange | Mixed-Mode |

| Mobile Phase | Not Specified | Not Specified | 40% Acetonitrile with 100 mM Ammonium Formate (pH 3) |

| Detection | UV | UV, ELSD, RI, MS | UV (255 nm) |

| Key Feature | Versatile for isomers | High efficiency due to core-shell particles | Specific pH and mobile phase composition |

| Reference | helixchrom.com | helixchrom.com | helixchrom.com |

Spectroscopic Approaches for Structural Elucidation (Focus on methods, not data)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. When coupled with chromatographic systems (GC-MS or LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural details based on the resulting fragmentation patterns. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds. For this compound, IR spectroscopy would be used to confirm the presence of carboxylic acid functional groups (O-H and C=O stretches) and C-H bonds within the dihydroaromatic ring. The NIST Chemistry WebBook contains reference spectra for the related phthalic acid, which can serve as a comparison point. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. ¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR would be crucial for determining the precise stereochemistry and confirming the positions of the double bonds and carboxylic acid groups on the cyclohexadiene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. While the dihydro- form lacks the full aromaticity of phthalic acid, the conjugated diene system would produce characteristic absorption bands in the UV region. This technique is often used as a detection method in HPLC and can also be employed to study interactions between the molecule and other substances. nih.gov

Development of Specialized Assays for Biological or Environmental Samples

Detecting this compound in complex biological or environmental matrices, where it may be present at trace levels, requires specialized assays that include efficient sample preparation and highly sensitive analytical methods. These assays are crucial for monitoring environmental contamination and for metabolic studies.

The analysis of related phthalic acid esters (PAEs) and phthalic acid in environmental samples like water and air provides a framework for developing such assays. nih.govmdpi.comnih.gov A critical first step is extraction and preconcentration of the analyte from the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more modern variations like emulsive liquid-liquid microextraction (ELLME) and magnetic dispersive micro solid-phase extraction (MDMSPE). researchgate.netresearchgate.netmdpi.com These methods serve to isolate the target compound from interfering substances and concentrate it to a level detectable by the analytical instrument.

For air samples, collection often involves drawing air through filters coated with a derivatizing agent. For instance, phthalic anhydride (B1165640), a related compound, can be collected on filters coated with 3,4-dimethoxybenzylamine, which derivatizes the analyte in situ to form a stable product that can be easily extracted and analyzed by HPLC. osha.gov

In biological samples, the analysis often targets metabolites of parent compounds. Assays would typically involve enzymatic hydrolysis to release the conjugated acid, followed by extraction and chromatographic analysis, often using LC-MS/MS for maximum sensitivity and specificity. The development of such methods allows for the determination of concentrations in the range of µg/L to ng/L. researchgate.netnih.govmdpi.com

The table below outlines examples of analytical assays developed for related compounds in environmental water samples.

| Parameter | Emulsive Liquid-Liquid Microextraction (ELLME) | Magnetic Dispersive Micro Solid-Phase Extraction (MDMSPE) |

| Target Analytes | Phthalic Acid Esters (PAEs) | Terephthalic Acid (TA) |

| Sample Matrix | Tap, river, lake, and sea water | Mineral water |

| Analytical Technique | HPLC | HPLC-UV |

| Linear Range | 0.5–50 µg/L | 50–500 ng/mL |

| Limit of Detection | 0.2 µg/L | Not Specified |

| Recoveries | 80.2–106.3% | 98–105% |

| Reference | mdpi.com | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into 1,2-dihydrophthalic acid should prioritize the development of sustainable and green synthetic routes, moving away from conventional methods that may involve harsh conditions or hazardous reagents.

Biocatalytic Synthesis: One of the most promising green approaches is the use of biocatalysts, such as enzymes or whole-cell systems. rsc.orgeuropa.eumt.com The enzymatic conversion of phthalic acid to its dihydrodiol derivatives is a key step in the microbial degradation of phthalates. nih.govbiorxiv.org Enzymes like phthalate (B1215562) dioxygenase, a type of Rieske oxygenase, catalyze the dihydroxylation of phthalate to produce cis-4,5-dihydrodiol phthalate. nih.govbiorxiv.orgconstantsystems.com Future research could focus on:

Engineered Enzymes: Through techniques like directed evolution and site-directed mutagenesis, the substrate specificity, activity, and stability of enzymes like phthalate dioxygenase can be enhanced. researchgate.netnih.gov This could lead to the development of robust biocatalysts for the efficient and selective synthesis of this compound and its isomers.

Whole-Cell Biotransformation: Utilizing whole microbial cells engineered to overexpress the necessary enzymes presents a cost-effective alternative to using purified enzymes. d-nb.info Research in this area could optimize fermentation conditions and metabolic pathways to maximize the yield of this compound from renewable feedstocks. wur.nlnih.gov

Electrochemical Synthesis: Electrochemical methods offer another green alternative for the synthesis of this compound. The electroreduction of phthalic acid can yield various substituted 1,2-dihydrophthalic acids with high efficiency. researchgate.netscispace.com This approach avoids the need for harsh chemical reducing agents and often operates under mild conditions. researchgate.net Future investigations could explore:

Catalyst and Electrode Development: Designing more efficient and selective electrode materials and catalysts can improve the yield and reduce the energy consumption of the electrochemical process. diva-portal.org

Reaction Condition Optimization: Fine-tuning parameters such as solvent, electrolyte, and applied potential can enhance the selectivity towards the desired dihydrophthalic acid isomer.

The table below summarizes potential green synthetic routes for this compound.

| Synthetic Route | Key Features | Potential Research Directions |

| Biocatalysis | Utilizes enzymes (e.g., phthalate dioxygenase) or whole cells; mild reaction conditions; high selectivity. rsc.orgmt.com | Enzyme engineering for improved activity and stability; optimization of whole-cell fermentation processes. researchgate.netnih.govd-nb.info |

| Electrochemistry | Employs electricity to drive the reduction of phthalic acid; avoids harsh chemical reagents. researchgate.netscispace.com | Development of advanced electrode materials and catalysts; optimization of reaction parameters for higher selectivity. diva-portal.org |

Exploration of Novel Catalytic Transformations

The unique structure of this compound, with its diene system and carboxylic acid functionalities, makes it an attractive starting material for novel catalytic transformations to produce valuable chemicals.

Future research in this area could focus on:

Catalytic Asymmetric Reactions: The chiral nature of some this compound derivatives makes them valuable precursors in asymmetric synthesis. researchgate.net Exploring new catalytic systems for enantioselective transformations of these derivatives could lead to the synthesis of complex and biologically active molecules.

Polymerization Catalysis: Derivatives of this compound have been used as monomers in the synthesis of conjugated polymers. researchgate.net Investigating new catalysts for the polymerization of these monomers could yield polymers with novel electronic and optical properties. nih.gov

Umpolung Reactions: The reactivity of the dihydrophthalic acid scaffold could be inverted through umpolung strategies, a concept where the normal polarity of a functional group is reversed, opening up new synthetic possibilities. lew.ro

Advanced Materials Applications Based on this compound Scaffolds

The potential of this compound as a building block for advanced materials is an exciting and largely unexplored area. ontosight.ai Its rigid, yet functionalizable, structure makes it a candidate for creating materials with tailored properties.

Polymers: The use of this compound derivatives as monomers can lead to the formation of novel polymers. ontosight.ai For instance, Ni(0)-catalyzed coupling polymerizations of diethyl 3,6-di(4-chlorophenyl)-1,2-dihydrophthalate have yielded conjugated polymers. researchgate.net Future work could investigate:

Synthesis of Novel Polymers: Exploring different polymerization techniques and co-monomers to create a wider range of polymers with diverse properties, such as high thermal stability or specific electronic characteristics. nih.govrsc.org

Biodegradable Polymers: Given its origin from biological degradation pathways, there is potential to design and synthesize biodegradable polymers based on the this compound scaffold, contributing to a circular economy. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area, constructed from metal ions or clusters linked by organic ligands. researchgate.netcrimsonpublishers.com Dicarboxylic acids are common linkers in MOF synthesis. arxiv.orgscribd.com The unique geometry and functionality of this compound make it a promising candidate for designing novel MOFs. ontosight.ai Research in this area could focus on:

Synthesis and Characterization of New MOFs: Systematically exploring the reactions of this compound and its derivatives with various metal ions to create new MOF structures. researchgate.netrsc.org

Functional MOFs: Designing MOFs with specific functionalities for applications in gas storage and separation, catalysis, and sensing. researchgate.netcrimsonpublishers.commdpi.comnih.gov

The table below highlights potential advanced materials derived from this compound.

| Material Type | Potential Properties | Research Focus |

| Conjugated Polymers | Electronic and optical activity. researchgate.net | Synthesis of new polymers with tailored properties for applications in electronics and photonics. nih.govrsc.org |

| Biodegradable Polymers | Environmental sustainability. rsc.org | Design and synthesis of polymers that can be broken down by natural processes. |

| Metal-Organic Frameworks (MOFs) | High porosity, large surface area, catalytic activity. researchgate.netcrimsonpublishers.com | Creation of novel MOFs for gas storage, separation, and catalysis. researchgate.netrsc.orgmdpi.comnih.gov |

In-depth Mechanistic Studies of Biological Transformations

A thorough understanding of the enzymatic pathways that produce and consume this compound is crucial for its biotechnological application. While significant progress has been made, several avenues for deeper mechanistic studies remain.

Enzyme Structure and Function: The key enzymes in the bacterial degradation of phthalate are phthalate dioxygenase (PDO) and phthalate cis-4,5-dihydrodiol dehydrogenase. nih.govnih.gov Future research should aim to:

Elucidate Reaction Mechanisms: Detailed kinetic and structural studies, including trapping of reaction intermediates, can provide a clearer picture of the catalytic mechanisms of these enzymes. nih.govnih.govasm.org

Stereoselectivity: Investigating the structural basis for the high stereoselectivity of enzymes like PDO in producing specific isomers of dihydrodiols is essential for their application in asymmetric synthesis. nih.govresearchgate.net

Site-Directed Mutagenesis: Probing the role of specific amino acid residues in the active site through site-directed mutagenesis can reveal key determinants of substrate binding and catalysis. constantsystems.comresearchgate.netnih.gov

Computational Modeling: Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for studying enzymatic reactions at a molecular level. biorxiv.orgmdpi.comresearchgate.netuminho.ptacs.org These approaches can be used to:

Model Reaction Pathways: Simulate the entire catalytic cycle to identify transition states and intermediates, providing insights that are difficult to obtain experimentally. mdpi.comacs.org

Understand Enzyme-Substrate Interactions: Analyze the forces that govern substrate binding and orientation within the active site, which is crucial for understanding enzyme specificity. biorxiv.orgmdpi.com

Guide Enzyme Engineering: Use computational predictions to guide the rational design of enzyme variants with improved properties. researchgate.net

常见问题

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and frontier molecular orbitals to predict sites of nucleophilic/electrophilic attack. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) for reactions like esterification or decarboxylation. Validate models using benchmarking studies against known phthalic acid derivatives .

Q. What strategies resolve contradictions between experimental data and theoretical models in studies of this compound?

- Methodological Answer : Discrepancies often arise from oversimplified computational models (e.g., neglecting solvation effects). Address this by incorporating implicit solvent models (e.g., PCM) or hybrid QM/MM approaches. For experimental outliers, perform sensitivity analyses on instrumentation (e.g., NMR shimming, MS calibration) and replicate studies across independent labs. Cross-reference findings with cumulative data from systematic reviews .

Q. How should cumulative risk assessments for phthalate derivatives incorporate data on this compound's environmental behavior?

- Methodological Answer : Integrate pharmacokinetic/pharmacodynamic (PK/PD) models to assess bioaccumulation and metabolite toxicity. Use high-throughput screening (HTS) to evaluate endocrine-disruption potential via receptor-binding assays. Prioritize data gaps identified in phthalate risk assessments, such as long-term ecotoxicological impacts, by designing multi-generational studies in model organisms .

Q. What advanced techniques elucidate the mechanistic role of this compound in catalytic cycles or supramolecular assemblies?

- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation during catalysis. For supramolecular studies, utilize Small-Angle X-ray Scattering (SAXS) or Cryo-EM to resolve self-assembly dynamics. Pair these with molecular dynamics (MD) simulations to correlate structural fluctuations with functional outcomes .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for studies involving this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: include raw spectral data (NMR, IR) in supplementary materials with peak assignments. For computational studies, provide input files (e.g., Gaussian .gjf) and convergence criteria. Use tables to summarize kinetic data (rate constants, R² values) and figures to highlight trends (e.g., Arrhenius plots). Avoid duplicating data in text and tables .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to account for variability across biological replicates. Report confidence intervals and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction). Validate assumptions via residual plots and normality tests .

Critical Evaluation of Literature

Q. How can researchers critically assess conflicting reports on the biological activity of this compound?

- Methodological Answer : Conduct a meta-analysis to quantify effect sizes across studies. Evaluate methodological rigor using tools like SYRCLE’s risk-of-bias checklist for in vivo studies. Scrutinize experimental variables (e.g., cell lines, exposure durations) that may explain discrepancies. Engage with open-access platforms to share raw datasets for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。